molecular formula C17H18N2O2 B5613875 2-(butanoylamino)-N-phenylbenzamide CAS No. 30006-31-6

2-(butanoylamino)-N-phenylbenzamide

Cat. No.: B5613875
CAS No.: 30006-31-6
M. Wt: 282.34 g/mol
InChI Key: XNUPEBFGXBVLOU-UHFFFAOYSA-N
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Description

2-(butanoylamino)-N-phenylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanoylamino group attached to a phenylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butanoylamino)-N-phenylbenzamide typically involves the reaction of butanoyl chloride with N-phenylbenzamide in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

N-phenylbenzamide+butanoyl chlorideThis compound+HCl\text{N-phenylbenzamide} + \text{butanoyl chloride} \rightarrow \text{this compound} + \text{HCl} N-phenylbenzamide+butanoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(butanoylamino)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the butanoylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-(butanoylamino)-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(butanoylamino)-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-phenylbenzamide: Lacks the butanoylamino group, making it less versatile in certain chemical reactions.

    2-(acetylamino)-N-phenylbenzamide: Contains an acetyl group instead of a butanoyl group, which can affect its reactivity and biological activity.

    2-(propionylamino)-N-phenylbenzamide: Similar structure but with a propionyl group, leading to different chemical and biological properties.

Uniqueness

2-(butanoylamino)-N-phenylbenzamide is unique due to the presence of the butanoylamino group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(butanoylamino)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-2-8-16(20)19-15-12-7-6-11-14(15)17(21)18-13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUPEBFGXBVLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401280655
Record name 2-[(1-Oxobutyl)amino]-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30006-31-6
Record name 2-[(1-Oxobutyl)amino]-N-phenylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30006-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1-Oxobutyl)amino]-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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